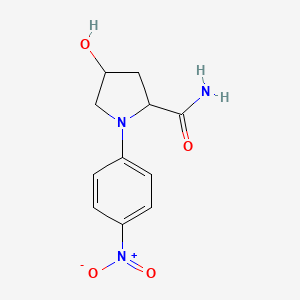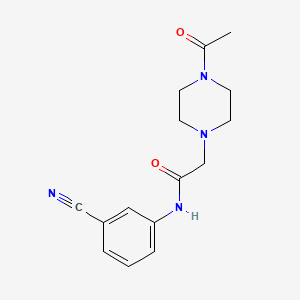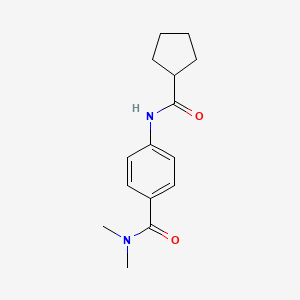
2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that contains a benzodioxole group, which gives it unique properties that make it useful in several scientific applications.
作用機序
The mechanism of action of 2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline is not yet fully understood. However, it is believed to act by inhibiting the activity of various enzymes, as mentioned earlier. The benzodioxole group of the compound is thought to play a crucial role in its inhibitory activity by interacting with the active site of the enzymes.
Biochemical and Physiological Effects:
2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline has been found to exhibit several biochemical and physiological effects. It has been shown to possess antioxidant activity, which helps in reducing oxidative stress in cells. Moreover, it has been found to exhibit anti-inflammatory activity, which makes it useful in the treatment of various inflammatory diseases. Additionally, it has been found to possess antitumor activity, which makes it a potential candidate for cancer treatment.
実験室実験の利点と制限
The advantages of using 2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline in lab experiments include its high yield and purity, its unique properties, and its potential applications in various scientific fields. However, the limitations of using this compound include its relatively high cost, the need for specialized equipment and expertise for its synthesis, and the lack of information about its toxicity and safety.
将来の方向性
Several future directions can be explored to further investigate the potential applications of 2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline. These include:
1. Investigation of the compound's toxicity and safety profile in vivo and in vitro.
2. Exploration of the compound's potential applications in drug discovery and development.
3. Investigation of the compound's potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
4. Investigation of the compound's potential applications in agriculture, including as a pesticide or herbicide.
5. Development of new synthesis methods for the compound to reduce its cost and increase its accessibility.
Conclusion:
In conclusion, 2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties and biological activities make it a potential candidate for drug discovery and development, as well as for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
合成法
The synthesis of 2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline involves the reaction of 4-methylquinoline with 1,3-benzodioxole-5-carboxylic acid in the presence of a catalyst such as trifluoroacetic acid. The reaction proceeds through a series of steps, including esterification and cyclization, to yield the final product. The yield of this synthesis method is relatively high, and the purity of the compound can be easily achieved through recrystallization.
科学的研究の応用
2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess several biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties. Moreover, it has been found to exhibit a significant inhibitory effect on the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11-8-17(18-14-5-3-2-4-13(11)14)21-12-6-7-15-16(9-12)20-10-19-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWHABPJYUVXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Methyl-2-propan-2-ylcyclohexyl) 2-[[1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate](/img/structure/B7534393.png)



![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B7534411.png)

![2-[[4-(4-Methoxyphenyl)-5-(1-piperidin-1-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7534430.png)

![1-(2-chloro-5-methoxyphenyl)-3-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]urea](/img/structure/B7534443.png)
![[1-(4-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7534445.png)

![N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide](/img/structure/B7534458.png)
![N-(3-morpholin-4-ylsulfonylphenyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7534469.png)
